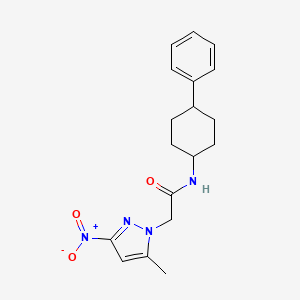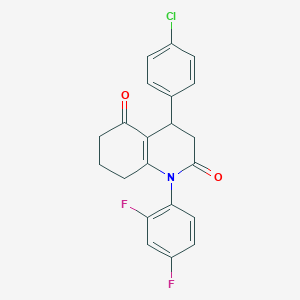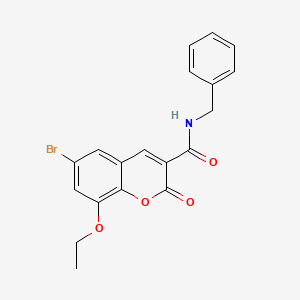![molecular formula C13H19N7O2 B11492734 6-(4-sec-Butylamino-6-ethylamino-[1,3,5]triazin-2-yloxy)-pyridazin-3-ol](/img/structure/B11492734.png)
6-(4-sec-Butylamino-6-ethylamino-[1,3,5]triazin-2-yloxy)-pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a pyridazinone ring linked to a triazine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized by reacting cyanuric chloride with butan-2-ylamine and ethylamine under controlled conditions. The resulting intermediate is then reacted with a pyridazinone derivative to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine and pyridazinone derivatives.
Scientific Research Applications
6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ETHYLAMINO-6-ISOPROPYLAMINO-1,3,5-TRIAZIN-2-OL: A triazine derivative with similar structural features but different functional groups.
6-({4-[(SEC-BUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3(2H)-PYRIDAZINONE: Another triazine-pyridazinone compound with methoxy substitution.
Uniqueness
6-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL stands out due to its specific combination of butan-2-ylamino and ethylamino groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.
Properties
Molecular Formula |
C13H19N7O2 |
|---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
3-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H19N7O2/c1-4-8(3)15-12-16-11(14-5-2)17-13(18-12)22-10-7-6-9(21)19-20-10/h6-8H,4-5H2,1-3H3,(H,19,21)(H2,14,15,16,17,18) |
InChI Key |
MUVUJRGEJMJUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11492664.png)

![5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide](/img/structure/B11492671.png)

![6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11492687.png)
![4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11492695.png)
![2-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11492704.png)
![3-benzyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11492706.png)
![methyl 4-methoxy-3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11492715.png)
![3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11492718.png)
![1-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B11492726.png)
![4-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11492736.png)

![7-[4-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492745.png)
